molecular formula C8H15NO2 B1444319 Methyl 1-(methylamino)cyclopentane-1-carboxylate CAS No. 1182827-13-9

Methyl 1-(methylamino)cyclopentane-1-carboxylate

Cat. No. B1444319
M. Wt: 157.21 g/mol
InChI Key: CLLBVZMAXCBAFJ-UHFFFAOYSA-N
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Description

“Methyl 1-(methylamino)cyclopentane-1-carboxylate” is a chemical compound, but there’s limited information available about it . It’s important to note that the information might be under a different name or it’s not widely studied.

Scientific Research Applications

Synthesis and Derivative Formation

This compound has been employed in the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. For instance, it has been used in the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines. These derivatives are of interest due to their structural complexity and potential biological activity (A. A. Aghekyan et al., 2009). Additionally, the compound has facilitated the efficient synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate through parallel kinetic resolution, demonstrating its versatility in stereocontrolled chemical synthesis (Stephen G Davies et al., 2003).

Material Science and Chemical Reactions

In material science, the compound's derivatives have shown promise. For example, methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate undergoes ring opening reactions under different conditions, leading to products with potential applications in polymer chemistry and materials science (G. Maas et al., 2004). Such reactions are crucial for developing new materials with tailored properties.

properties

IUPAC Name

methyl 1-(methylamino)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-8(7(10)11-2)5-3-4-6-8/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLBVZMAXCBAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(methylamino)cyclopentane-1-carboxylate

CAS RN

1182827-13-9
Record name methyl 1-(methylamino)cyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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